

# Application Note: Structural Elucidation of Isomaltulose Hydrate by Nuclear Magnetic Resonance (NMR) Spectroscopy

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## Compound of Interest

Compound Name: *Isomaltulose hydrate*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Isomaltulose (6-O- $\alpha$ -D-glucopyranosyl-D-fructose), a structural isomer of sucrose, is a disaccharide with applications in the food and pharmaceutical industries due to its low glycemic index.<sup>[1][2]</sup> Accurate structural confirmation and purity assessment are critical for its use in various formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like **isomaltulose hydrate** in solution.<sup>[3][4][5]</sup> This application note provides a detailed protocol for the structural characterization of **isomaltulose hydrate** using one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.

## Data Presentation

The structural integrity of **Isomaltulose hydrate** can be confirmed by a complete assignment of its proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) NMR spectra. The following table summarizes the chemical shifts ( $\delta$ ) for **Isomaltulose hydrate** in  $\text{D}_2\text{O}$ .

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shift Assignments for **Isomaltulose Hydrate** in  $\text{D}_2\text{O}$

Atom Number	$^1\text{H}$ Chemical Shift (ppm)	$^{13}\text{C}$ Chemical Shift (ppm)
Glucosyl Unit		
1'	5.39	100.14
2'	3.55	72.0
3'	3.85	73.5
4'	3.47	70.2
5'	3.95	72.5
6a'	3.78	61.2
6b'	3.72	61.2
Fructosyl Unit		
1a	3.65	63.0
1b	3.58	63.0
2	-	104.7
3	4.10	76.8
4	4.20	75.17
5	3.80	81.26
6a	3.70	64.8
6b	3.68	64.8

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature. The correlation signal  $^1\text{H}4/^{13}\text{C}4$  of the  $\beta$ -fructose unit at 4.20/75.17 ppm is often used for quantitative purposes as it is well-separated from other sugar signals.[\[6\]](#)

## Experimental Protocols

A systematic approach involving sample preparation and a suite of NMR experiments is essential for the complete structural elucidation of **isomaltulose hydrate**.

## Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- Materials:
  - **Isomaltulose hydrate** ( $\geq 98\%$  purity)[6]
  - Deuterium oxide ( $D_2O$ , 99.9 atom % D)
  - 5 mm NMR tubes[7]
  - Internal standard (optional, e.g., TSP or DSS for aqueous samples)[8]
- Procedure:
  - Weigh approximately 10-20 mg of **Isomaltulose hydrate** for  $^1H$  NMR and 50-100 mg for  $^{13}C$  and 2D NMR experiments.[8]
  - Dissolve the sample in 0.6-0.7 mL of  $D_2O$  in a small vial.[8] Gentle vortexing or sonication can aid dissolution.
  - Filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
  - If an internal standard is used, add a known quantity to the solution.

## NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for carbohydrates due to signal overlap in the 3.2-4.5 ppm region of the  $^1H$  spectrum.[9][10]

- $^1H$  NMR Spectroscopy:
  - Purpose: To determine the number and chemical environment of protons.
  - Typical Parameters:

- Pulse sequence: Standard single pulse
- Solvent suppression: Presaturation
- Spectral width: ~12 ppm
- Acquisition time: 2-3 seconds
- Relaxation delay: 5 seconds
- Number of scans: 16-64

- $^{13}\text{C}$  NMR Spectroscopy:
  - Purpose: To determine the number and chemical environment of carbon atoms.
  - Typical Parameters:
    - Pulse sequence: Proton-decoupled single pulse with NOE
    - Spectral width: ~220 ppm
    - Acquisition time: 1-2 seconds
    - Relaxation delay: 2-5 seconds
    - Number of scans: 1024-4096
- 2D NMR Spectroscopy:
  - COSY (Correlation Spectroscopy):
    - Purpose: To identify proton-proton ( $J$ -coupling) correlations within the same spin system, aiding in the assignment of protons within each monosaccharide unit.[11]
  - HSQC (Heteronuclear Single Quantum Coherence):
    - Purpose: To identify direct one-bond proton-carbon correlations, linking each proton to its attached carbon.[11]

- HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: To identify long-range (2-3 bond) proton-carbon correlations. This is crucial for identifying the glycosidic linkage between the glucose and fructose units by observing correlations between H-1' of glucose and C-6 of fructose.[11]

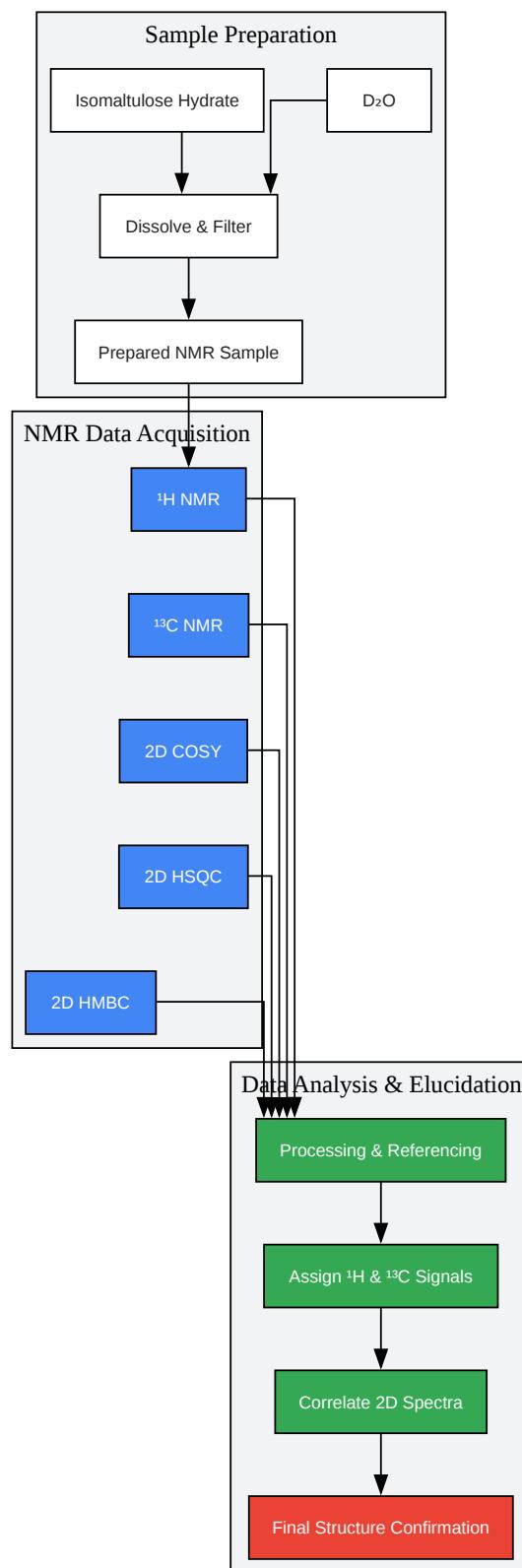
## Data Processing and Interpretation

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent signal or an internal standard.
- Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative number of protons.
- Analyze the coupling constants (J-values) in the  $^1\text{H}$  spectrum to deduce stereochemical relationships.
- Correlate the cross-peaks in the 2D spectra to build the molecular structure.

## Visualizations

## Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Isomaltulose hydrate** using NMR spectroscopy.

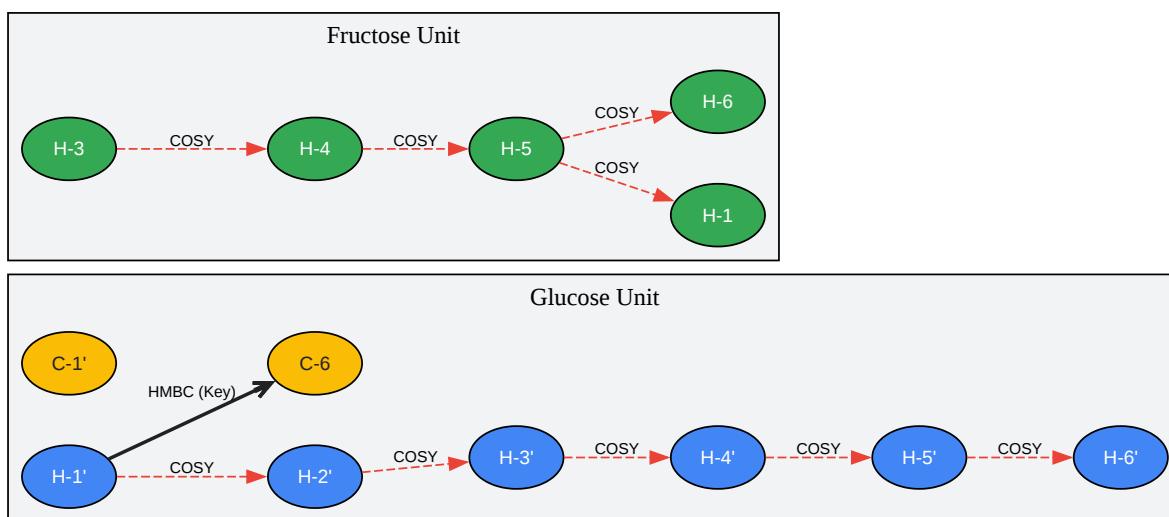


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Caption: Workflow for **Isomaltulose Hydrate** Structural Elucidation.

## Structural Connectivity from 2D NMR

The following diagram illustrates the key correlations observed in 2D NMR that confirm the structure of Isomaltulose.



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Caption: Key 2D NMR correlations for Isomaltulose structure.

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